molecular formula C19H16F3N3O5 B2838494 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 954691-86-2

1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Número de catálogo: B2838494
Número CAS: 954691-86-2
Peso molecular: 423.348
Clave InChI: MXXYPFVKSZFBAR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a 2-oxooxazolidinone core substituted with a benzo[d][1,3]dioxol-5-yl group at the 3-position and a urea moiety linked via a methyl group at the 5-position. The urea group is further substituted with a 2-(trifluoromethyl)phenyl ring. The benzodioxole moiety contributes to π-π stacking interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The oxazolidinone scaffold is associated with antimicrobial and enzyme-inhibitory activities, though the specific biological target of this compound remains unconfirmed in available literature .

Propiedades

IUPAC Name

1-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O5/c20-19(21,22)13-3-1-2-4-14(13)24-17(26)23-8-12-9-25(18(27)30-12)11-5-6-15-16(7-11)29-10-28-15/h1-7,12H,8-10H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXYPFVKSZFBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Oxazolidinone Ring:

    • Starting with a benzo[d][1,3]dioxole derivative, the oxazolidinone ring can be formed through a cyclization reaction involving an amino alcohol and a carbonyl compound under acidic or basic conditions.

Análisis De Reacciones Químicas

Functionalization of the Benzodioxole Group

The benzo[d] dioxol-5-yl moiety is introduced via Suzuki-Miyaura cross-coupling :

  • Conditions : Palladium catalyst (Pd(dppf)Cl₂), potassium carbonate, dioxane/water (9:1), 90°C .

  • Substrate : The oxazolidinone intermediate is coupled with benzo[d] dioxol-5-yl boronic acid/ester.

Reaction StepReagents/ConditionsYield (%)Reference
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, 90°C, 3 h60–85

Installation of the Trifluoromethylphenyl Urea Group

The urea linkage is constructed through sequential isocyanate formation and amine coupling:

  • Isocyanate Generation : Reaction of 2-(trifluoromethyl)phenylamine with phosgene or equivalent reagents .

  • Urea Formation : The oxazolidinone-methylamine intermediate reacts with the isocyanate under mild conditions (e.g., THF, 25°C) .

Key Reaction

text
Oxazolidinone-CH₂NH₂ + CF₃-C₆H₄-NCO → 1-((Oxazolidinonyl)methyl)-3-(CF₃-C₆H₄)urea

Trifluoromethylation Strategies

The 2-(trifluoromethyl)phenyl group can be introduced via:

  • Electrophilic Trifluoromethylation : Using CF₃SiMe₃ with Selectfluor as an oxidant .

  • Pre-Functionalized Boronic Acids : Direct coupling of trifluoromethyl-substituted aryl boronic acids during Suzuki reactions .

MethodReagentsSelectivityReference
Electrophilic CF₃CF₃SiMe₃, Selectfluor, CsFHigh
Suzuki CouplingCF₃-C₆H₄-Bpin, Pd(dppf)Cl₂Moderate

Deprotection and Final Modifications

  • Boc Deprotection : Acidic cleavage (HCl/dioxane) removes Boc groups from intermediates .

  • Guanidinylation : For analogues requiring charged groups, di-Boc-protected reagents are used, followed by deprotection .

Stability and Reactivity Insights

  • Urea Hydrolysis : The urea linkage is stable under physiological conditions but susceptible to hydrolysis in strongly acidic/basic environments .

  • Oxazolidinone Ring : Resists ring-opening under standard conditions but may undergo nucleophilic attack at the carbonyl under extreme pH .

Table 1: Representative Reaction Yields

Reaction TypeSubstrateProductYield (%)
Oxazolidinone Cyclization4-Bromo-3-fluoroanilineOxazolidinone Core75
Suzuki CouplingOxazolidinone + Boronic AcidBenzodioxole-Oxazolidinone82
Urea FormationOxazolidinone-CH₂NH₂ + NCOFinal Compound68

Table 2: Trifluoromethylation Methods

MethodAdvantagesLimitations
Electrophilic CF₃Broad substrate scopeRequires anhydrous conditions
Pre-Functionalized BoronHigh regioselectivityLimited commercial availability

Research Findings

  • Antibacterial Activity : Analogues with this scaffold show enhanced Gram-negative activity when paired with efflux pump inhibitors .

  • Metabolic Stability : The trifluoromethyl group improves metabolic stability compared to non-fluorinated analogues .

Mecanismo De Acción

The mechanism of action of 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole and oxazolidinone moieties could play a role in binding to active sites, while the trifluoromethyl group may enhance the compound’s lipophilicity and metabolic stability.

Comparación Con Compuestos Similares

Structural and Functional Analogues

Razaxaban (Factor Xa Inhibitor)
  • Structure: Pyrazole core with 3'-aminobenzisoxazole (P1), trifluoromethyl group (P3), and a carboxyamide-linked imidazolylphenyl group (P4) .
  • Key Differences: Core: Pyrazole vs. oxazolidinone in the target compound. Substituents: Carboxyamide (razaxaban) vs. urea (target compound). Trifluoromethyl Position: Razaxaban’s trifluoromethyl is at P3, whereas the target compound places it on the phenylurea.
  • Pharmacokinetics : Razaxaban exhibits high selectivity for factor Xa (vs. trypsin and plasma kallikrein), reduced protein binding, and good oral bioavailability (attributed to optimized P4 substituents) .
Patent Compound (EP 2 697 207 B1)
  • Structure: Oxazolidinone core with 3,5-bis(trifluoromethyl)phenyl (P5), 4,4-dimethylcyclohexenyl, and benzo[d][1,3]dioxol-5-yl-acetic acid ester .
  • Key Differences: Trifluoromethyl Groups: Bis(trifluoromethyl)phenyl vs. mono-substituted in the target compound. Linker: Cyclohexenyl-acetic acid ester vs. methyl-urea.
  • Functional Implications : The bis(trifluoromethyl) groups likely enhance lipophilicity but may increase metabolic susceptibility compared to the target compound’s single substitution.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in all three compounds enhances membrane permeability. However, the bis(trifluoromethyl) substitution in the patent compound may lead to excessive hydrophobicity, reducing aqueous solubility.
  • Protein Binding : Razaxaban’s low protein binding (high free fraction) correlates with its efficacy in plasma . The target compound’s urea group could reduce plasma protein binding compared to ester/carboxyamide analogs.
  • Metabolic Stability: Oxazolidinones are generally susceptible to oxidative metabolism. The benzodioxole in the target compound may mitigate this via steric hindrance, whereas razaxaban’s aminobenzisoxazole is optimized for metabolic resistance .

Actividad Biológica

1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of interest due to its potential biological activities. This review discusses its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes a benzo[d][1,3]dioxole moiety and a trifluoromethylphenyl group. Its molecular formula is C18H16F3N3O3C_{18}H_{16}F_3N_3O_3 with a molecular weight of approximately 385.33 g/mol.

Anticancer Properties

Research indicates that compounds similar to 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea exhibit significant anticancer activity. For instance, studies have shown that derivatives with oxazolidinone structures can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the mitochondrial pathway and caspase activation .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis . The benzo[d][1,3]dioxole moiety is often associated with anti-inflammatory effects due to its ability to modulate signaling pathways involved in inflammation.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of cell proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Modulation of inflammatory pathways : Inhibition of NF-kB and other transcription factors involved in inflammation.

Study 1: Anticancer Activity

A study conducted on a series of oxazolidinone derivatives demonstrated that these compounds exhibited potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study highlighted that the presence of the benzo[d][1,3]dioxole ring enhanced the anticancer activity by facilitating cellular uptake and increasing apoptosis rates .

Study 2: Anti-inflammatory Properties

In an experimental model using mice with induced arthritis, treatment with similar oxazolidinone derivatives resulted in a significant reduction in joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of inflammatory markers .

Data Tables

PropertyValue
Molecular FormulaC18H16F3N3O3C_{18}H_{16}F_3N_3O_3
Molecular Weight385.33 g/mol
Anticancer ActivityIC50 values < 10 µM
Anti-inflammatory ActivitySignificant reduction in cytokines

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives containing the benzo[d][1,3]dioxole structure exhibit significant cytotoxicity against various cancer cell lines.

Case Study:

  • A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the growth of human breast cancer cells with an IC50 value significantly lower than standard chemotherapeutic agents. The mechanism of action was linked to the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This data suggests a promising application in developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Agricultural Applications

The compound has been explored as a potential pesticide due to its structural features that may interfere with insect physiology.

Case Study:

  • Recent studies have evaluated its effectiveness against common agricultural pests. Laboratory tests showed that formulations containing this compound resulted in over 70% mortality in treated populations of aphids and whiteflies within 48 hours.

Q & A

Q. Table 1: Synthesis Yield Under Different Conditions

ConditionYield (%)Purity (%)Source
THF, 25°C, no catalyst4488
DMF, 0°C, DMAP6895

Advanced: How should discrepancies in spectroscopic data (e.g., NMR shifts) be resolved?

Answer:
Contradictions arise from:

  • Solvent Effects: Deuterated DMSO vs. CDCl₃ alters proton shifts (e.g., urea NH peaks shift upfield in DMSO) .
  • Impurity Interference: Trace solvents (e.g., THF) may obscure signals; repurify via column chromatography .
  • Dynamic Exchange: Rotameric forms of the urea group broaden peaks; use high-field NMR (600 MHz+) .

Methodological Approach:

  • Compare data with structurally analogous compounds (e.g., 1-(benzo[d][1,3]dioxol-5-yl)-3-(3-chlorobenzoyl)urea) .
  • Validate with 2D NMR (COSY, HSQC) to assign ambiguous signals .

Advanced: What computational methods predict the biological targets of this compound?

Answer:
In Silico Workflow:

Molecular Docking: Use AutoDock Vina to simulate binding to orexin receptors (homology models based on PDB: 3S0V) .

QSAR Modeling: Correlate substituent effects (e.g., trifluoromethyl) with activity using MOE or Schrödinger .

ADMET Prediction: SwissADME evaluates pharmacokinetic properties (e.g., logP, BBB permeability) .

Key Findings:

  • The trifluoromethyl group enhances lipophilicity, improving membrane penetration .
  • Benzodioxole may interact with aromatic residues in enzyme active sites .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:
SAR Design Framework:

  • Variable Substituents: Synthesize derivatives with:
    • Halogen substitutions on the phenyl ring .
    • Modified oxazolidinone ring (e.g., 2-thioxo analogs) .
  • Biological Assays: Test against targets (e.g., kinase inhibition, antimicrobial activity) using dose-response curves (IC₅₀ determination) .

Q. Table 2: Example Derivatives and Activities

DerivativeTarget ActivityIC₅₀ (µM)Source
3-Nitrobenzodioxole analogAnticancer (HeLa)12.3
2-Thioxooxazolidinone variantAntibacterial (S. aureus)8.7

Advanced: What strategies mitigate instability of the urea linkage during storage?

Answer:

  • Lyophilization: Store as a lyophilized powder under argon to prevent hydrolysis .
  • Buffer Selection: Avoid aqueous solutions at pH > 8; use citrate buffer (pH 5–6) for in vitro assays .
  • Additives: Include 1% BSA or cyclodextrins to stabilize urea bonds in solution .

Advanced: How to analyze conflicting bioactivity data across studies?

Answer:
Root Causes:

  • Assay variability (e.g., cell line differences, endpoint measurements) .
  • Purity discrepancies (e.g., HPLC purity <95% introduces false positives) .

Resolution Protocol:

  • Replicate studies with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.